molecular formula C16H19ClSi B126151 tert-Butylchlorodiphenylsilane CAS No. 58479-61-1

tert-Butylchlorodiphenylsilane

Cat. No.: B126151
CAS No.: 58479-61-1
M. Wt: 274.86 g/mol
InChI Key: MHYGQXWCZAYSLJ-UHFFFAOYSA-N
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Description

tert-Butylchlorodiphenylsilane (TBDPSCl) is a chlorosilane reagent widely employed in organic synthesis as a hydroxyl-protecting group. Its molecular formula is C₁₆H₁₉ClSi, with a molecular weight of 274.86 g/mol . The IUPAC name is tert-butyl-chloro-diphenylsilane, and it is identified by CAS number 58479-61-1 . Structurally, it consists of a silicon atom bonded to a tert-butyl group, two phenyl rings, and a chlorine atom, contributing to its steric bulk and stability .

TBDPSCl is moisture-sensitive and typically handled under inert conditions. It reacts with alcohols to form stable silyl ethers, protecting hydroxyl groups during multi-step syntheses. Deprotection requires strong fluoride sources, such as tetrabutylammonium fluoride (TBAF), due to the robust Si–O bond stability conferred by its bulky substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylchlorodiphenylsilane is typically synthesized by reacting diphenyldichlorosilane with tert-butyllithium . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or pentane. The reaction conditions include maintaining a temperature range of 50-75°C and using catalysts such as sodium thiocyanate and copper(I) chloride .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors equipped with condensers, stirrers, and temperature control systems. The process includes the gradual addition of reactants and careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Protection of Alcohols and Formation of Silyl Ethers

TBDPS-Cl is widely used to protect primary and secondary alcohols via silylation. The reaction proceeds efficiently under mild conditions with promoters such as imidazole or ammonium nitrate in polar aprotic solvents like DMF.

Key Features:

  • Reaction Kinetics : Primary alcohols react faster than secondary alcohols due to reduced steric hindrance. For example, benzyl alcohol forms the corresponding silyl ether in >90% yield within 15 minutes at room temperature using NH4_4NO3_3 as a promoter .

  • Steric Effects : Bulky substrates exhibit slower reaction rates. Methyl α-L-fucopyranoside derivatives require extended reaction times (24–48 hours) for complete silylation .

Table 1: Silylation of Carbohydrates with TBDPS-Cl

SubstrateTemp (°C)Time (h)Yield (%)Product Ratio (Disilylation)
Methyl α-D-glucopyranoside2024672,6- (67%), 3,6- (33%)
Phenyl α-D-mannopyranoside208842,6- (60%), 3,6- (22%)
Methyl α-L-fucopyranoside2024952,6- (92%)

Reaction with Hemiacetals

TBDPS-Cl reacts with hemiacetals to yield ring-opened silyl ether carbonyl compounds rather than mixed acetals. The steric bulk of the TBDPS group prevents the formation of cyclic intermediates, favoring linear products. For example:

Hemiacetal+TBDPS ClDMF ImidazoleSilyl ether+HCl\text{Hemiacetal}+\text{TBDPS Cl}\xrightarrow{\text{DMF Imidazole}}\text{Silyl ether}+\text{HCl}

This pathway is critical in synthesizing carbonyl derivatives for subsequent functionalization .

Hydrolysis and Stability

TBDPS O R+HFR OH+TBDPS F\text{TBDPS O R}+\text{HF}\rightarrow \text{R OH}+\text{TBDPS F}

Notably, TBDPS-Cl itself hydrolyzes violently with water, producing HCl and silicic acid .

Reactivity with Phenolic Hydroxyl Groups

Phenolic hydroxyl groups are selectively protected using TBDPS-Cl under basic conditions. The resulting aryl silyl ethers are stable toward nucleophilic reagents but can be cleaved under fluoride-mediated deprotection (e.g., TBAF) .

Mechanistic Insights

  • Promoter Role : Imidazole neutralizes HCl, driving the reaction to completion.

  • Steric Control : The TBDPS group’s bulk dictates regioselectivity, favoring less hindered hydroxyl groups in polyols .

Scientific Research Applications

Organic Synthesis

Protective Group Functionality

TBDPS is primarily employed as a protective group for alcohols during organic synthesis. The tert-butyl group provides steric hindrance, which prevents unwanted reactions at the hydroxyl site while allowing for further functionalization of other parts of the molecule. This characteristic is particularly useful in multi-step synthesis where selective reactivity is required.

  • Example Reaction : In the presence of bases such as imidazole, TBDPS can facilitate the formation of various derivatives by protecting hydroxyl groups while allowing other functional groups to react. For instance, reactions involving TBDPS have been used to synthesize complex molecules like methyl 2-O-benzyl-6-O-tert-butyldiphenylsilyl-3-O-(2) .

Material Science

Silane Coupling Agents

TBDPS serves as a silane coupling agent, enhancing adhesion between organic polymers and inorganic substrates. This application is crucial in industries such as coatings, adhesives, and sealants where strong interfacial bonding is necessary.

  • Performance Enhancement : The incorporation of TBDPS into polymer matrices can improve mechanical properties and thermal stability due to its ability to modify surface characteristics at the molecular level.

Analytical Chemistry

Chromatography and Spectroscopy

TBDPS is used in analytical chemistry for the derivatization of compounds, enhancing their detectability and separation during chromatographic processes. The introduction of the bulky tert-butyl group can significantly alter the physical properties of target molecules, facilitating their analysis.

  • Application in GC-MS : In gas chromatography-mass spectrometry (GC-MS), TBDPS derivatives can improve volatility and thermal stability, allowing for better resolution and identification of compounds .

Case Study 1: Synthesis of Functionalized Silanes

Research has demonstrated that TBDPS can be utilized to synthesize various functionalized silanes that serve as intermediates in the preparation of advanced materials. For example, studies have shown successful transformations leading to new silane derivatives with enhanced properties for specific applications .

Case Study 2: Biomedical Applications

TBDPS has been explored for its potential in biomedical applications, particularly in drug delivery systems where silane-based materials can enhance biocompatibility and drug loading efficiency. The ability to modify silane structures allows for tailored interactions with biological systems .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisProtective group for alcoholsSelectivity in multi-step synthesis
Material ScienceSilane coupling agent for polymersImproved adhesion and mechanical properties
Analytical ChemistryDerivatization for enhanced detection in chromatographyBetter resolution and identification
Biomedical ApplicationsDrug delivery systems using silane-based materialsEnhanced biocompatibility and drug loading

Mechanism of Action

The primary mechanism of action of tert-Butylchlorodiphenylsilane involves the protection of hydroxyl groups in alcohols and phenols by forming silyl ethers. This protection is achieved through the substitution of the active hydrogen in hydroxyl groups with the tert-butylchlorodiphenylsilyl group. The resulting silyl ethers are stable under various reaction conditions, including acidic, basic, and oxidative environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

TBDPSCl belongs to the silyl chloride family, which includes reagents like tert-butyldimethylsilyl chloride (TBDMSCl) and triphenylsilyl chloride . Below is a detailed comparison:

Table 1: Key Properties of TBDPSCl and Analogous Silyl Chlorides

Property TBDPSCl TBDMSCl Triphenylsilyl Chloride
Molecular Formula C₁₆H₁₉ClSi C₆H₁₅ClSi C₁₈H₁₅ClSi
Molecular Weight 274.86 g/mol 150.72 g/mol 294.89 g/mol
Substituents tert-Butyl, 2 phenyl, Cl tert-Butyl, 2 methyl, Cl 3 phenyl, Cl
Steric Bulk High (two phenyl groups) Moderate (methyl groups) Very high (three phenyl groups)
Deprotection TBAF, harsh conditions Mild fluoride (e.g., KF/MeOH) Requires strong acids/fluorides
Stability Excellent (resists nucleophiles) Moderate Very high (less common in synthesis)
Typical Use Long-term hydroxyl protection Short-term protection Niche applications

Key Differences

Steric Effects and Reactivity :

  • TBDPSCl’s phenyl groups provide superior steric shielding compared to TBDMSCl’s methyl groups, making it less prone to accidental cleavage during reactions .
  • Triphenylsilyl chloride’s extreme bulk limits its utility, as deprotection becomes challenging .

Deprotection Conditions :

  • TBDPSCl requires stronger fluorides (e.g., TBAF) and longer reaction times than TBDMSCl, which can be cleaved under milder conditions .

Solubility: TBDPSCl’s lipophilic phenyl groups enhance solubility in non-polar solvents, whereas TBDMSCl is more soluble in polar aprotic solvents .

Applications :

  • TBDPSCl is preferred in multi-step syntheses (e.g., natural product synthesis) for its stability. TBDMSCl is used for transient protection in simpler reactions .

Research Findings

  • A 2024 study highlighted TBDPSCl’s utility in carbohydrate chemistry, where its stability prevented β-elimination side reactions during glycosylation .
  • In contrast, TBDMSCl was found unsuitable for prolonged acidic conditions in a 2023 peptide synthesis study due to premature deprotection .

Biological Activity

tert-Butylchlorodiphenylsilane (TBCDS) is a silane compound that has garnered attention in various fields, particularly in organic synthesis and pharmaceuticals. Its biological activity is linked to its role as a silylating agent, which facilitates the protection of alcohols and the preparation of silyl ethers. This article explores the biological activity of TBCDS, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

TBCDS acts primarily as a silylating reagent. The introduction of silyl groups enhances the stability and reactivity of organic molecules, making them more amenable to further chemical transformations. In biological systems, TBCDS can influence metabolic pathways by modifying substrates that interact with enzymes or receptors.

Key Mechanisms:

  • Silylation: Protects hydroxyl groups in alcohols, preventing unwanted reactions during synthesis.
  • Interaction with Biological Targets: TBCDS derivatives have shown potential in targeting specific biological pathways, particularly in cancer treatment by disrupting tubulin polymerization.

Applications in Medicinal Chemistry

TBCDS is utilized in the synthesis of various pharmaceuticals, particularly those targeting circulatory disorders. Its derivatives have been explored for their potential as vascular disrupting agents (VDAs), which target the microtubule structures within cells.

Notable Applications:

  • Synthesis of Interphenylene Phenyloxazoles: These compounds have therapeutic applications for conditions such as angina and stroke .
  • Vascular Disruption: Compounds derived from TBCDS have been studied for their ability to inhibit tubulin polymerization, leading to cytotoxic effects on cancer cells .

Case Studies and Research Findings

Several studies illustrate the biological activity of TBCDS and its derivatives:

  • Cytotoxicity Against Cancer Cells:
    • A study demonstrated that TBCDS derivatives exhibited significant cytotoxicity against human cancer cell lines by inhibiting tubulin polymerization. This mechanism leads to rapid endothelial cell cytoskeletal disruption, resulting in tumor necrosis .
  • Synthesis Efficiency:
    • Research highlighted the efficiency improvements in synthetic methodologies involving TBCDS. For example, a recent synthesis of complex polycyclic structures benefited from TBCDS's ability to facilitate multiple bond-forming reactions .
  • Polyimide-Based Chemosensor Development:
    • TBCDS was incorporated into polyimide-based sensors for detecting fluoride ions and trace water in organic solvents. This application showcases its versatility beyond traditional organic synthesis .

Data Tables

CompoundBiological ActivityMechanism
TBCDSSilylation agentProtects alcohols
TBCDS Derivative ACytotoxicity against cancer cellsInhibits tubulin polymerization
TBCDS Derivative BVascular disrupting agentTargets microtubules

Q & A

Basic Research Questions

Q. How should tert-Butylchlorodiphenylsilane be stored and handled to prevent degradation during experiments?

Methodological Answer: Due to its moisture sensitivity, store the compound under inert gas (e.g., nitrogen or argon) in airtight containers with desiccants. Use anhydrous solvents and Schlenk-line techniques for transfers. Monitor humidity levels (<5% RH) in gloveboxes or dry rooms during weighing and handling .

Q. What safety protocols are essential when working with this compound in laboratory settings?

Methodological Answer: Follow institutional chemical hygiene plans: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors. Equip workstations with spill kits containing inert adsorbents (e.g., sand) for chlorosilane spills. Pre-plan neutralization protocols using dry bases (e.g., sodium bicarbonate) .

Q. What are the standard synthetic protocols for introducing this compound as a protecting group in organic synthesis?

Methodological Answer: Typical silylation involves reacting the compound with alcohols or amines in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres. Use 1.1–1.5 equivalents of silane and a base (e.g., imidazole or triethylamine) to scavenge HCl. Monitor reaction progress via TLC or GC-MS. Purify via flash chromatography under inert conditions .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions when using this compound in multi-step syntheses?

Methodological Answer: Employ a 2<sup>k</sup> factorial design to test variables (e.g., temperature, solvent polarity, stoichiometry). For example, vary temperature (0°C vs. 25°C) and solvent (THF vs. DCM) to assess their interaction effects on silylation efficiency. Use ANOVA to identify statistically significant factors and optimize yield while minimizing side reactions (e.g., over-silylation) .

Q. What computational strategies are effective in predicting the reactivity of this compound with different nucleophiles?

Methodological Answer: Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions with alcohols, thiols, or amines. Use molecular dynamics simulations to study steric effects from the tert-butyl and diphenyl groups. Validate predictions with kinetic studies (e.g., rate constants via <sup>1</sup>H NMR) .

Q. What advanced analytical techniques are required to characterize byproducts formed during silylation reactions with this compound?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) and <sup>29</sup>Si NMR to identify siloxane byproducts. Pair with HPLC-UV/IR for quantification. For trace impurities, employ gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) in selective reaction monitoring (SRM) mode .

Q. How do steric and electronic properties of this compound compare to structurally related silylating agents in protection/deprotection reactions?

Methodological Answer: Compare with analogs (e.g., tert-butyldimethylsilyl chloride) via Hammett substituent constants (σ) and Tolman cone angles. Conduct competitive silylation experiments using equimolar silanes and analyze product ratios via <sup>13</sup>C NMR. The bulky diphenyl group in tert-butyldiphenylsilane reduces nucleophilic attack rates but enhances steric protection .

Q. What methodologies are recommended for resolving contradictory data regarding the stability of this compound under varying pH conditions?

Methodological Answer: Systematically vary pH (2–12) in buffered aqueous-organic mixtures and monitor degradation kinetics via UV-Vis spectroscopy (λ = 260 nm). Use Arrhenius plots to extrapolate shelf-life under storage conditions. Employ chemometric tools (e.g., PCA) to analyze datasets and identify confounding variables (e.g., trace metal ions) .

Properties

IUPAC Name

tert-butyl-chloro-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYGQXWCZAYSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5069259
Record name Silane, chloro(1,1-dimethylethyl)diphenyl-
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Molecular Weight

274.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58479-61-1
Record name tert-Butyldiphenylsilyl chloride
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Record name tert-Butyldiphenylchlorosilane
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Record name Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis-
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Record name Silane, chloro(1,1-dimethylethyl)diphenyl-
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Record name tert-butylchlorodiphenylsilane
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Record name TERT-BUTYLDIPHENYLCHLOROSILANE
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Synthesis routes and methods I

Procedure details

12.2 g (0.5 mol) magnesium was introduced into a 500 mL four-neck flask equipped with a reflux condenser, addition funnel, thermometer, and stirring rod. After drying under a nitrogen atmosphere, the tert-butyl Grignard reagent was prepared by the addition of 250 mL tetrahydrofuran and 46.3 g (0.5 mol) t-butyl chloride with stirring. To this was added 0.45 g (0.005 mol) copper cyanide at room temperature, and 126.6 g (0.5 mol) diphenyldichlorosilane was then dripped in while stirring. The system temperature rose to 50 degrees Centigrade. After heating and stirring under reflux for 5 hours, the addition of 100 mL hexane, filtration, distillation of the solvent, and continuing with distillation in vacuo gave 103 g (yield =75%) tert-butyldiphenylchlorosilane.
Quantity
250 mL
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46.3 g
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12.2 g
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126.6 g
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0.45 g
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100 mL
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Synthesis routes and methods II

Procedure details

48.6 g (2.0 mol) of magnesium filings and a spatula-tip of iodine are initially introduced into a 2 1 three-necked flask with a precision glass stirrer, straight enclosed-scale thermometer, Dimroth condenser and dropping funnel under a blanket of inert gas. By addition of 600 ml of ethylene glycol dimethyl ether and 203.7 g (2.2 mol) of tert-butyl chloride, tert-butylmagnesium chloride is prepared. Initially 5.2 g (0.02 mol) of copper(II) acetylacetonate and then, at 50° C. over 2 hours, 455.8 g (1.8 mol) of diphenyldichlorosilane are subsequently added dropwise. The internal temperature of the flask rises slightly, and the mixture is subsequently stirred at 70° C. for a further 3 hours to bring the reaction to completion. To remove the precipitated magnesium salt from the solution, the reaction mixture is filtered through a pressure suction filter maintained under an argon atmosphere. The filter cake is rinsed with ethylene glycol dimethyl ether. A concluding fractional distillation of the combined filtrates in vacuo gives 420.6 g of tert-butyldiphenylchlorosilane (85% yield, based on the diphenyldichlorosilane) as a colorless liquid in a GC purity of 92%.
Quantity
48.6 g
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reactant
Reaction Step One
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0 (± 1) mol
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455.8 g
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5.2 g
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203.7 g
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tert-butylmagnesium chloride
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600 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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